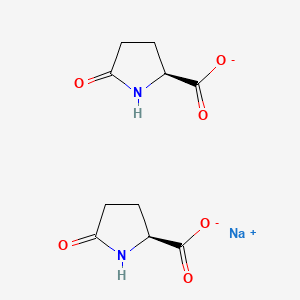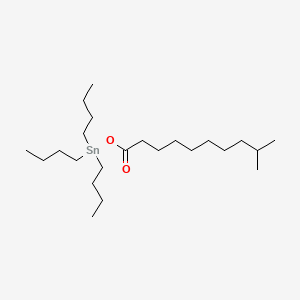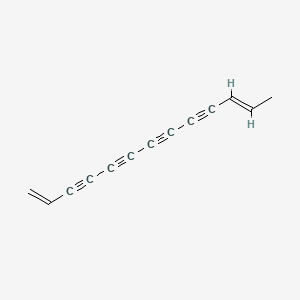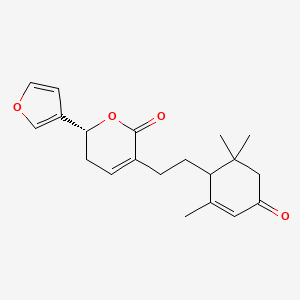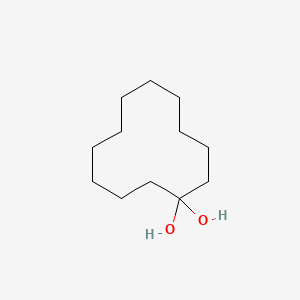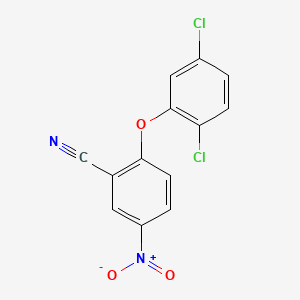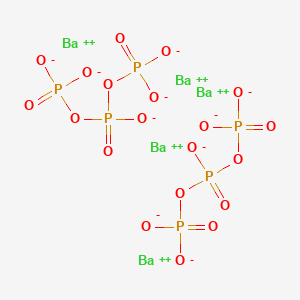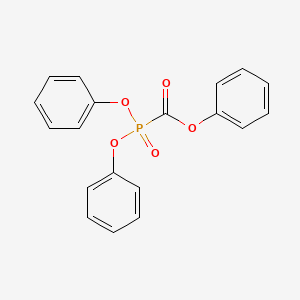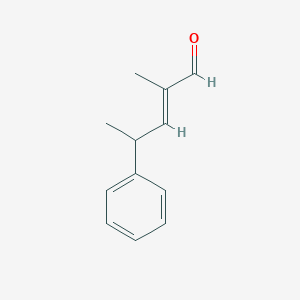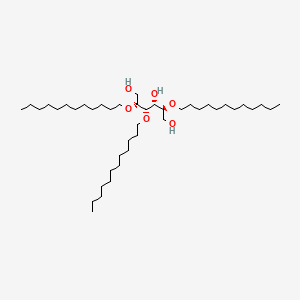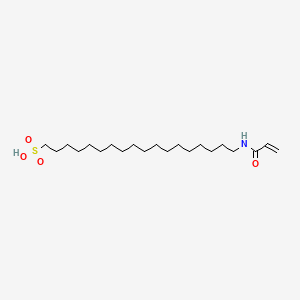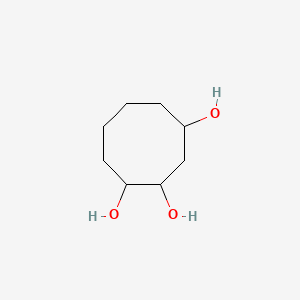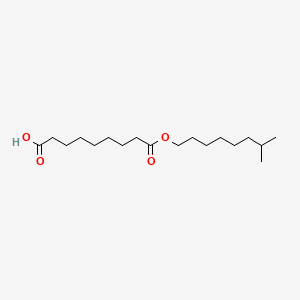
Isononyl hydrogen azelate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isononyl hydrogen azelate is a chemical compound with the molecular formula C18H34O4 and a molecular weight of 314.46 g/mol . It is a derivative of azelaic acid, a naturally occurring dicarboxylic acid. This compound is used in various industrial applications, including as a plasticizer and in the production of biodegradable polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isononyl hydrogen azelate can be synthesized through the esterification of azelaic acid with isononanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is heated to around 150°C, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound involves the continuous esterification of azelaic acid with isononanol in a fixed bed reactor. The reaction conditions include a hydrogen-oil volume ratio of 10:1 to 300:1, a reaction temperature of 200-320°C, and a reaction pressure of 0.1-1.0 MPa . The use of a fixed bed reactor allows for efficient and scalable production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Isononyl hydrogen azelate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azelaic acid and isononanoic acid.
Reduction: Reduction of this compound can yield isononanol and azelaic acid.
Esterification: The compound can undergo further esterification to form diisononyl azelate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is carried out under reflux conditions.
Major Products Formed
Oxidation: Azelaic acid and isononanoic acid.
Reduction: Isononanol and azelaic acid.
Esterification: Diisononyl azelate.
Aplicaciones Científicas De Investigación
Isononyl hydrogen azelate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of isononyl hydrogen azelate involves its interaction with various molecular targets and pathways:
Plasticizer Effect: In PVC resins, it modifies the polymer structure, reducing intermolecular forces and increasing flexibility.
Biodegradability: The ester bonds in this compound can be hydrolyzed by enzymes, leading to the breakdown of the compound into non-toxic byproducts.
Antimicrobial Activity: Similar to azelaic acid, this compound may exhibit antimicrobial properties by inhibiting bacterial growth and biofilm formation.
Comparación Con Compuestos Similares
Isononyl hydrogen azelate can be compared with other similar compounds, such as:
Propiedades
Número CAS |
71850-13-0 |
|---|---|
Fórmula molecular |
C18H34O4 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
9-(7-methyloctoxy)-9-oxononanoic acid |
InChI |
InChI=1S/C18H34O4/c1-16(2)12-8-6-7-11-15-22-18(21)14-10-5-3-4-9-13-17(19)20/h16H,3-15H2,1-2H3,(H,19,20) |
Clave InChI |
CYBNYNJMJHHWOP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCOC(=O)CCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


